Lankacyclinol
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Overview
Description
Lankacyclinol is a polyketide natural product isolated from various species of the genus Streptomyces. It exhibits promising antimicrobial and antitumor activities, making it a compound of significant interest in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Lankacyclinol involves several key steps, including ring-closing metathesis, photochemically induced acylnitrene insertion, and highly selective Julia olefinations for the preparation of E,E diene moieties . The macrocycle is formed from an intramolecular Horner-Wadsworth-Emmons olefination induced by barium hydroxide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lankacyclinol undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Lankacyclinol has a wide range of scientific research applications:
Mechanism of Action
Lankacyclinol exerts its effects through several mechanisms:
Molecular Targets: It targets bacterial ribosomes, inhibiting protein synthesis.
Pathways Involved: It interferes with DNA replication and transcription processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Lankacyclinol is part of the lankacidin group of antibiotics, which includes compounds like lankacidinol and iso-lankacidinol .
Uniqueness
What sets this compound apart is its unique macrocyclic structure and the presence of specific functional groups that enhance its chemical stability and biological activity .
Properties
CAS No. |
51741-82-3 |
---|---|
Molecular Formula |
C24H35NO5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(2Z,4Z,6S,8Z,10Z,12S,14Z,17S)-6,12-dihydroxy-3,9,15,17-tetramethyl-16-oxocycloheptadeca-2,4,8,10,14-pentaen-1-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C24H35NO5/c1-15-6-10-20(27)12-8-16(2)14-22(25-24(30)19(5)26)18(4)23(29)17(3)9-13-21(28)11-7-15/h6-9,11-12,14,18-22,26-28H,10,13H2,1-5H3,(H,25,30)/b11-7-,12-8-,15-6-,16-14-,17-9-/t18-,19?,20-,21+,22?/m0/s1 |
InChI Key |
WNPBZRKAWLYSOP-FMNDFTDJSA-N |
Isomeric SMILES |
C[C@H]1C(/C=C(\C=C/[C@H](C/C=C(\C=C/[C@H](C/C=C(\C1=O)/C)O)/C)O)/C)NC(=O)C(C)O |
Canonical SMILES |
CC1C(C=C(C=CC(CC=C(C=CC(CC=C(C1=O)C)O)C)O)C)NC(=O)C(C)O |
Origin of Product |
United States |
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